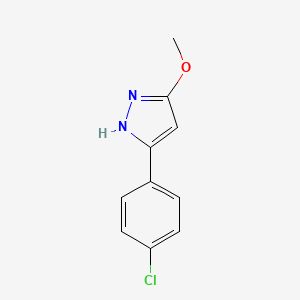

3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.645 |

IUPAC Name |

5-(4-chlorophenyl)-3-methoxy-1H-pyrazole |

InChI |

InChI=1S/C10H9ClN2O/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) |

InChI Key |

BRFWEJIYUWUMNB-UHFFFAOYSA-N |

SMILES |

COC1=NNC(=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to 1H-Pyrazoles

The synthesis of the 1H-pyrazole core is a well-established field in organic chemistry, with the most classical and widely used method being the Paal-Knorr synthesis. This involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. The reaction proceeds via the formation of a hydrazone or enehydrazine intermediate, followed by cyclization and dehydration to yield the pyrazole (B372694) ring. The choice of substituted hydrazines and dicarbonyl compounds allows for the preparation of a wide variety of substituted pyrazoles.

Contemporary methods have built upon this foundation, introducing greater efficiency, control, and substrate scope. organic-chemistry.org These modern approaches include:

Three-component reactions: Efficient one-pot procedures have been developed that combine an aldehyde, tosylhydrazine, and a terminal alkyne to construct 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Metal-catalyzed synthesis: Transition metals like copper, nickel, and iron are used to catalyze the formation of pyrazoles under mild conditions. organic-chemistry.org For instance, copper-catalyzed condensation reactions can provide pyrazoles at room temperature, avoiding the need for harsh acidic conditions. organic-chemistry.org

Cycloaddition reactions: The [3+2] dipolar cycloaddition of diazo compounds with alkynes is a powerful, regioselective method for pyrazole synthesis. rsc.org In-situ generation of the reactive species, such as diazo compounds from tosylhydrazones, enhances the practicality of this route. organic-chemistry.orgrsc.org

Rearrangement of other heterocycles: Isoxazoles and oxadiazoles (B1248032) can be transformed into pyrazoles using nickel catalysts, offering an alternative synthetic pathway. organic-chemistry.org

These methods provide a versatile toolkit for chemists to access a diverse range of pyrazole structures.

Regioselective Synthesis of 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole

The synthesis of unsymmetrically substituted pyrazoles like this compound presents a challenge of regioselectivity. When an unsymmetrical 1,3-dicarbonyl equivalent reacts with hydrazine, two constitutional isomers can potentially form. The key to synthesizing the desired 3,5-disubstituted isomer lies in controlling the initial nucleophilic attack and subsequent cyclization.

The primary route to this compound involves the reaction of a β-ketoester, specifically a derivative of 4-(4-chlorophenyl)-2,4-dioxobutanoate, with hydrazine. The methoxy (B1213986) group is typically introduced from a methoxy-containing precursor like methyl 4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate or through the reaction of a β-diketone with hydrazine where one of the carbonyl groups is part of an ester.

The regioselectivity of the condensation of arylhydrazines with 1,3-diketones is highly dependent on the reaction conditions, particularly the solvent and the presence of acid catalysts. organic-chemistry.org Studies have shown that aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), significantly favor the formation of one regioisomer over the other when compared to protic solvents like ethanol. organic-chemistry.org The addition of a catalytic amount of strong acid can further enhance the yield by promoting the final dehydration step. organic-chemistry.org

For the specific synthesis of 1-aryl-3,5-disubstituted pyrazoles, the reaction between arylhydrazine hydrochlorides and trichloromethyl enones has been shown to be highly regioselective, yielding the 1,3-regioisomer. acs.org In contrast, using the free arylhydrazine base leads exclusively to the 1,5-regioisomer. acs.org This highlights the critical role of the hydrazine source in directing the outcome of the cyclization.

Table 1: Factors Influencing Regioselectivity in Pyrazole Synthesis

| Factor | Condition | Outcome | Reference |

|---|---|---|---|

| Solvent | Aprotic (e.g., DMAc) | High regioselectivity for 1-aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| Solvent | Protic (e.g., Ethanol) | Lower regioselectivity | organic-chemistry.org |

| Hydrazine Source | Arylhydrazine Hydrochloride | Favors 1,3-regioisomer formation with trichloromethyl enones | acs.org |

| Hydrazine Source | Free Arylhydrazine | Favors 1,5-regioisomer formation with trichloromethyl enones | acs.org |

Exploration of Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. nih.govacs.org These approaches focus on efficiency, the use of non-toxic materials, and the reduction of waste.

Key green strategies in pyrazole synthesis include:

Use of Green Solvents: Water has been employed as a clean, non-toxic solvent for pyrazole synthesis. "On water" conditions, where the reaction occurs at the aqueous interface, have been shown to be highly efficient for the cyclization of diketones with semicarbazide (B1199961) hydrochloride, which serves as a safer alternative to hydrazine. rsc.org

Energy-Efficient Methods: Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions. nih.gov These techniques often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govnih.gov For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully achieved using microwave assistance in an eco-friendly water-ethanol solvent mixture. nih.gov

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green synthesis. nih.gov Catalysts derived from agricultural waste or supported on polymers like polyvinyl pyrrolidine (B122466) (PVP) have been used for pyrazole synthesis, allowing for easy separation and reuse. nih.govmdpi.com

Multicomponent Reactions (MCRs): MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation and purification steps. nih.gov Green MCRs for pyrazole derivatives have been developed using benign catalysts and solvents. nih.gov

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Approach | Description | Advantages | Reference(s) |

|---|---|---|---|

| Microwave/Ultrasound Assistance | Use of non-conventional energy sources to drive reactions. | Reduced reaction times, higher yields, increased efficiency. | nih.govnih.gov |

| "On Water" Synthesis | Using water as the reaction medium. | Environmentally benign, low cost, simple workup. | rsc.org |

| Recyclable Catalysts | Employing catalysts that can be easily recovered and reused. | Reduced waste, lower cost, sustainable process. | nih.govnih.govmdpi.com |

Derivatization Strategies for this compound Analogues

The core structure of this compound serves as a valuable scaffold that can be chemically modified to produce a library of analogues. Derivatization can occur at several positions on the pyrazole ring.

A common strategy involves introducing a reactive functional group onto the pyrazole core, which can then be used for further transformations. For instance, a pyrazole-4-carboxaldehyde derivative can serve as a versatile starting material. A study on the similarly structured 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde demonstrated that this aldehyde can be reacted with a wide range of nucleophiles to synthesize a diverse array of fused and conjugated heterocyclic systems. nih.gov These reactions include condensations with semicarbazide, cyanoacetohydrazide, urea, and various dicarbonyl compounds to form triazoles, pyridines, and pyrimidines fused or attached to the pyrazole core. nih.gov

Another key position for derivatization is the N1 nitrogen of the pyrazole ring. N-alkylation or N-arylation can be achieved by reacting the N-unsubstituted pyrazole with alkyl or aryl halides.

Furthermore, the C4 position, if unsubstituted, is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. Practical methods have been developed for the functionalization of similar pyrazole systems, such as the introduction of aldehyde, carboxylic acid, or boronic acid groups via lithiation followed by quenching with an appropriate electrophile. enamine.net These functionalized pyrazoles are powerful building blocks for creating more complex molecules. enamine.net

No Publicly Available Research on the Biological Activities of this compound

Despite a comprehensive search of available scientific literature, no specific studies detailing the biological activities of the chemical compound this compound were identified. Consequently, an article focusing on its antimicrobial and anticancer properties as per the requested outline cannot be generated at this time.

Extensive database searches were conducted to locate research pertaining to the in vitro and preclinical evaluation of this compound. These searches aimed to uncover data on its efficacy against pathogenic bacterial and fungal strains, as well as its potential as an anticancer agent through cytotoxicity studies, modulation of apoptosis, and impact on the cell cycle.

Antimicrobial Efficacy Assessments: No studies were found that evaluated the antibacterial or antifungal properties of this specific compound.

Anticancer Activity Studies: There is no available research on its cytotoxic effects on cancer cell lines, its ability to modulate cellular apoptosis pathways, or its impact on cell cycle progression.

While the pyrazole scaffold, a core component of this molecule, is of significant interest in medicinal chemistry and is found in various biologically active compounds, the specific combination of a 4-chlorophenyl group at the 3-position and a methoxy group at the 5-position of the 1H-pyrazole ring does not appear to have been the subject of published biological investigation.

Therefore, without any primary research data, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict content requirements and outline provided. The generation of data tables and detailed research findings is contingent on the existence of such research in the public domain. Further research on this specific compound would be required before a comprehensive report on its biological activities could be compiled.

Anti-inflammatory Response Evaluation

The anti-inflammatory potential of pyrazole-based compounds has been a significant area of investigation. Studies on compounds structurally related to this compound suggest that the pyrazole scaffold is a promising framework for the development of new anti-inflammatory agents.

Inhibition of Pro-inflammatory Mediators

Research on a series of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, which share a close structural resemblance to this compound, has demonstrated significant anti-inflammatory effects. These compounds were found to inhibit the production of prostaglandins (B1171923), key mediators of inflammation. nih.gov The inhibition of these pro-inflammatory molecules is a cornerstone of many anti-inflammatory therapies.

Furthermore, studies on other related pyrazole derivatives have shown the ability to suppress the production of other critical inflammatory mediators. For instance, certain pyridylpyrazole derivatives have been found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in response to inflammatory stimuli. nih.gov Similarly, a pyrazole derivative identified as CDMPO was also reported to attenuate the production of NO and PGE2 in activated microglial cells. nih.gov

Interaction with Inflammatory Signaling Pathways

The anti-inflammatory actions of pyrazole compounds are often attributed to their interaction with key enzymes in inflammatory signaling pathways. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of prostaglandins at sites of inflammation. nih.gov The investigation of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives revealed that their anti-inflammatory activity is comparable to that of celecoxib, a known selective COX-2 inhibitor. nih.govnih.gov This suggests that the anti-inflammatory effects of pyrazole compounds related to this compound may be mediated, at least in part, through the inhibition of the COX-2 pathway. Additionally, the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, has also been identified as a potential mechanism for pyrazole derivatives. nih.gov

Other Significant Biological Activities

Beyond anti-inflammatory effects, the unique chemical structure of pyrazole derivatives has prompted investigations into a broader range of biological activities.

Antioxidant Potential

The pyrazole nucleus is recognized as an important structural motif for antioxidant activity. nih.gov Various studies on pyrazole derivatives have demonstrated their capacity to scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of diseases. For example, pyrazole-thiazole and pyrazole-triazole hybrids have been reported to possess notable antioxidant properties. nih.gov Research on thienyl-pyrazoles further supports the role of the pyrazole core in conferring antioxidant potential. nih.gov These findings suggest that compounds like this compound may also exhibit antioxidant effects, a hypothesis that warrants direct experimental validation.

Enzyme Inhibition Profiles (e.g., EGFR, COX-2, Cholinesterase, DPP-4)

The ability of pyrazole-containing compounds to inhibit various enzymes is a key area of their biological investigation.

As previously mentioned, inhibition of COX-2 is a significant aspect of the anti-inflammatory activity of pyrazole derivatives. nih.govnih.gov

In the context of diabetes research, certain pyrazole-based compounds have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4) . One study on pyrazole-incorporated thiosemicarbazones highlighted a derivative as a highly effective DPP-4 inhibitor. globalresearchonline.net While not directly studying this compound, this indicates the potential of the pyrazole scaffold for this type of enzyme inhibition.

There is currently a lack of direct evidence for the inhibition of Epidermal Growth Factor Receptor (EGFR) and Cholinesterase by this compound specifically. However, a prospective study has suggested a link between DPP-4 inhibition and the stabilization of EGFR in glioma, pointing to complex, indirect interactions that could be relevant. researchgate.net

Antitubercular Activity

A growing body of evidence supports the potential of pyrazole derivatives as antitubercular agents. Several studies have reported the synthesis and evaluation of pyrazole-containing compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis.

A study focusing on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated that many of these compounds exhibited good to excellent in vitro activity against the M. tuberculosis H37Rv strain. nih.gov Another research effort on 1'-(4-chlorophenyl) pyrazole derivatives also reported promising antitubercular activity. researchgate.net These findings, which involve compounds with the same 3-(4-chlorophenyl)pyrazole core as the subject of this article, strongly suggest that this chemical moiety is a valuable pharmacophore for the development of new antitubercular drugs. The pyrazole scaffold itself is considered a versatile lead structure in the discovery of novel antitubercular agents. researchgate.net

Biological Activity Investigations in Vitro and Preclinical Models

Antiviral Activity

While direct antiviral studies on the specific compound 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole are not extensively documented in publicly available scientific literature, significant research has been conducted on structurally related pyrazole (B372694) derivatives, providing insights into the potential antiviral properties of this chemical class. These investigations highlight the importance of the pyrazole scaffold as a pharmacophore in the development of novel antiviral agents.

Research into pyrazole derivatives has demonstrated a broad spectrum of antiviral activity against various viral pathogens. The substitution pattern on the pyrazole ring, including the presence of chlorophenyl and methoxy-like groups, has been shown to be a critical determinant of antiviral potency and selectivity.

A notable study focused on a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which includes compounds with a 3-(4-chlorophenyl) substituent, a feature structurally similar to the target compound. frontiersin.org These derivatives were evaluated for their antiviral activity against a panel of single-stranded RNA (ssRNA) viruses. One particular derivative, N-[(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)sulfonyl)-1H-pyrazol-4-yl)methyl]aniline , which incorporates both a chlorophenyl group at the 3-position of the pyrazole ring and a methoxy-functionalized phenyl group, was synthesized and tested. frontiersin.org While this compound showed limited activity against the tested viruses in that specific study, the broader series of related pyrazole derivatives demonstrated notable interference with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org

Furthermore, other studies have underscored the antiviral potential of pyrazole derivatives containing a chlorophenyl moiety. For instance, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were synthesized and investigated for their in vitro effect on the replication of the Hepatitis C Virus (HCV). nih.gov Within this series, specific compounds demonstrated the ability to inhibit the replication of both the positive and negative strands of HCV RNA in HepG2 hepatocellular carcinoma cells. nih.gov This finding points to the potential of the 1-(4-chlorophenyl)pyrazole core as a scaffold for anti-HCV agents.

The significance of the chlorophenyl group in conferring antiviral properties has also been observed in phenylpyrazolone-1,2,3-triazole hybrids. In these studies, chlorophenylpyrazolone analogs exhibited promising potency against the main protease of SARS-CoV-2, suggesting a potential mechanism of action for their antiviral effects. nih.gov A general review of pyrazole derivatives has also pointed out that a 4,5-disubstituted pyrazole derivative carrying a chloro group displayed potent antiviral activity against a wide array of viruses in cell culture. nih.gov

Collectively, these findings from studies on structurally analogous compounds suggest that the pyrazole scaffold, particularly when substituted with a chlorophenyl group, is a promising platform for the development of novel antiviral therapeutics. The specific contribution of a methoxy (B1213986) group at the 5-position, as in This compound , warrants direct investigation to fully elucidate its antiviral profile.

Table 1: Antiviral Activity of Structurally Related Pyrazole Derivatives

| Compound/Derivative Class | Virus | Test System | Observed Antiviral Effect | Reference |

| N-((3-Phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline Derivatives | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | Cell-based assays | Interference with viral replication in the micromolar range for the broader series. | frontiersin.org |

| 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs | Hepatitis C Virus (HCV) | HepG2 cells infected with HCV | Inhibition of HCV RNA (+) and (-) strand replication. | nih.gov |

| Phenylpyrazolone-1,2,3-triazole hybrids | SARS-CoV-2 | Main protease inhibition assay | Promising potency against the viral main protease. | nih.gov |

| 4,5-Disubstituted pyrazole derivative | Broad panel of viruses | HEL cell cultures | Potent antiviral activity. | nih.gov |

Structure Activity Relationship Sar Studies

Influence of the 4-Chlorophenyl Moiety on Biological Activity

Research has shown that the 4-chloro substitution on the phenyl ring at the C3 position often leads to enhanced anticancer and anti-inflammatory activities. frontiersin.orgnih.gov For instance, in a series of pyrazole (B372694) derivatives, compounds bearing a 4-chlorophenyl moiety at C3 exhibited significant inhibitory activity against various cancer cell lines. nih.gov This is attributed to the favorable interactions the chloro group can form within the binding pocket of target proteins, such as hydrophobic interactions and halogen bonding.

The substitution of the 4-chlorophenyl group with other moieties has provided valuable insights into the SAR. For example, replacing the chlorine with a hydrogen atom generally leads to a decrease in activity, highlighting the importance of the halogen substituent. Conversely, the introduction of other halogens, such as fluorine or bromine, can modulate the activity, suggesting that both electronic and steric factors are at play. Studies on pyrano[2,3-c]pyrazoles have demonstrated that N-(4-chlorophenyl) substituted derivatives exhibit notable inhibitory activity against kinases like PKBβ/AKT2, which are implicated in glioma. nih.gov

Role of the 5-Methoxy Group in Pharmacological Profiles

The substituent at the C5 position of the pyrazole ring plays a crucial role in fine-tuning the pharmacological profile of the compound. The 5-methoxy group, an electron-donating substituent, can significantly impact the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

The presence of a methoxy (B1213986) group can enhance the interaction of the compound with the active sites of enzymes. frontiersin.org For example, in some analogs, the methoxy group has been shown to form hydrogen bonds with key amino acid residues, such as lysine (B10760008) and tyrosine, within the cyclooxygenase (COX-2) active site, contributing to the anti-inflammatory activity. frontiersin.org

Comparative studies involving different substituents at the C5 position have underscored the importance of the methoxy group. For instance, replacement of the methoxy group with a hydroxyl group can alter the compound's solubility and potential for hydrogen bonding, which may either enhance or diminish its activity depending on the specific biological target. In a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives, the presence of multiple methoxy groups was found to be crucial for their potent cytotoxic effects against triple-negative breast cancer cells. nih.gov

Impact of Substitutions on the Pyrazole Nitrogen (N1)

The N1 position of the pyrazole ring is a key site for chemical modification, and substitutions at this position have a profound impact on the compound's biological activity, selectivity, and pharmacokinetic properties. The nature of the substituent on the N1 nitrogen can influence the molecule's ability to interact with specific biological targets and can also affect its absorption, distribution, metabolism, and excretion (ADME) profile.

A variety of substituents, ranging from small alkyl groups to large aromatic and heterocyclic moieties, have been explored at the N1 position. Studies have shown that introducing a phenyl group at N1 can lead to potent anti-inflammatory activity. researchgate.net The substitution pattern on this N1-phenyl ring is also critical; for example, the presence of a p-bromophenyl group at the N1 position has been associated with significant antimycobacterial activity. globalresearchonline.net

In the context of anticancer activity, N1-substitution has been shown to be a viable strategy for enhancing potency. For instance, N1-acylhydrazone derivatives of pyrazoles have demonstrated significant antitumor effects. Furthermore, the introduction of bulky and flexible side chains at the N1 position can lead to compounds with improved binding affinity for their targets.

Design Principles for Lead Optimization Based on SAR Data

The collective SAR data for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole and its analogs provide a clear roadmap for the design of new and improved therapeutic agents. The following principles can guide lead optimization efforts:

Retention and Modification of the 4-Chlorophenyl Moiety: The 4-chlorophenyl group at the C3 position is a critical pharmacophore and should generally be retained. However, exploring other halogen substitutions (e.g., F, Br) or the introduction of small electron-withdrawing groups at other positions on the phenyl ring could lead to improved activity or selectivity.

Exploitation of the 5-Methoxy Group: The 5-methoxy group is important for activity, likely through hydrogen bonding and influencing the electronic properties of the pyrazole ring. Optimization strategies could involve exploring other small alkoxy groups (e.g., ethoxy) to probe the steric and electronic requirements of the target's binding pocket. The introduction of groups that can act as hydrogen bond acceptors is a promising avenue.

Strategic N1-Substitution: The N1 position offers a versatile handle for modulating the compound's properties. The introduction of substituted aryl or heteroaryl rings can enhance potency through additional binding interactions. Furthermore, incorporating polar groups or flexible chains at the N1 position can be used to improve the compound's pharmacokinetic profile, such as solubility and metabolic stability.

Introduction of Additional Functional Groups: While the core this compound structure is crucial, the introduction of other functional groups at the C4 position of the pyrazole ring can also be explored. This position can tolerate a variety of substituents that can be used to further refine the compound's activity and properties.

By systematically applying these design principles, medicinal chemists can leverage the rich SAR data of the this compound scaffold to develop novel drug candidates with superior efficacy and safety profiles for a range of diseases.

Mechanistic Elucidation at the Molecular and Cellular Level

Identification of Putative Biological Targets and Receptors

Research on analogous compounds suggests that 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole could interact with a range of biological targets, including enzymes and receptors that are crucial in pathological processes.

Derivatives of pyrazole (B372694) have been identified as inhibitors of several enzymes. For instance, certain pyrazole analogs with a thiohydantoin core and methoxy (B1213986) substituents have shown interactions with the active sites of cyclooxygenase (COX) enzymes, specifically COX-2. nih.gov The methoxy group on these analogs is suggested to confer additional hydrogen bonding capabilities, enhancing their interaction with amino acid residues within the enzyme's active site, such as Lys68, Tyr108, Tyr341, Arg106, and Arg499. nih.gov

Furthermore, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of the kinase AKT2/PKBβ, a key component of the oncogenic AKT signaling pathway. dundee.ac.uk This suggests that pyrazole derivatives containing a chlorophenyl moiety have the potential to target protein kinases involved in cell growth and proliferation.

Some pyrazole derivatives have also been shown to interact with receptors. For example, certain analogs have demonstrated affinity for opioid receptors and have been shown to block the acid-sensing ion channel subtype 1α (ASIC-1α). nih.gov The substitution pattern on the pyrazole ring appears to be critical for these interactions.

Receptor Binding Studies

Enzyme Kinetics and Inhibition Mechanisms

The inhibitory effects of pyrazole derivatives on various enzymes have been a subject of investigation. A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated their inhibitory activity against the kinase AKT2/PKBβ with IC50 values in the low micromolar range. dundee.ac.uk Specifically, compound 4j from this series exhibited an IC50 of 12 µM for AKT2. dundee.ac.uk

Table 1: Kinase Inhibitory Activity of a Related N-(4-chlorophenyl) Substituted Pyrano[2,3-c]pyrazole Derivative

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 4j | AKT2/PKBβ | 12 |

Another structurally related compound, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560), a celecoxib analog, has been studied for its effects on cancer cell growth. While the study focused on its biological effects rather than detailed enzyme kinetics, it was noted that its growth inhibitory effects were independent of cyclooxygenase (COX) activity. researchgate.net This suggests that not all pyrazole derivatives exert their effects through COX inhibition, and other mechanisms are likely involved.

Analysis of Modulated Cellular Signaling Cascades

The interaction of pyrazole derivatives with their biological targets can lead to the modulation of various cellular signaling pathways. The inhibition of AKT2/PKBβ by N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles directly impacts the AKT signaling pathway, which is a crucial regulator of cell survival, proliferation, and metabolism. dundee.ac.uk Aberrant activation of this pathway is a common feature in many cancers. dundee.ac.uk

A study on the celecoxib analog, SC-560, which shares the 4-chlorophenyl and methoxyphenyl substitutions with the compound of interest, revealed that it suppresses human lung cancer cell growth through a reactive oxygen species (ROS)-dependent mechanism. researchgate.net SC-560 was found to induce the generation of ROS, which in turn led to cell-cycle arrest at the G1 phase. researchgate.net This indicates that chlorophenyl- and methoxyphenyl-substituted pyrazoles may exert their effects by inducing oxidative stress, a mechanism that can trigger various downstream signaling events leading to cell cycle arrest or apoptosis.

Furthermore, pyrazole derivatives have been shown to induce apoptosis in cancer cells. bibliotekanauki.pl The presence of chlorophenyl groups can enhance the binding affinity of these molecules to cancer-related proteins, potentially leading to the inhibition of pathways that promote cell survival and resistance to apoptosis. bibliotekanauki.pl

Gene Expression and Proteomic Profiling in Response to Compound

Specific gene expression or proteomic profiling data for cells treated with this compound are not currently available in the public domain. However, the known effects of related compounds on cellular pathways suggest potential changes in gene and protein expression.

For example, the inhibition of the AKT signaling pathway by related pyrazole derivatives would be expected to alter the expression of downstream target genes involved in cell cycle progression and apoptosis. Similarly, the induction of ROS by compounds like SC-560 would likely lead to changes in the expression of genes involved in the cellular stress response and antioxidant defense mechanisms.

Future research employing techniques such as microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics would be invaluable in elucidating the precise changes in gene and protein expression profiles induced by this compound. Such studies would provide a more comprehensive understanding of its mechanism of action and could help identify novel therapeutic targets.

Computational Chemistry and in Silico Analysis

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for predicting molecular geometry, electronic structure, and reactivity. eurasianjournals.comdoaj.org

A core aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

For 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole , specific DFT calculations are not readily found in the surveyed literature. However, studies on analogous pyrazole (B372694) derivatives provide insight into the expected electronic properties. For instance, DFT studies on other substituted pyrazoles have been used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. hilarispublisher.com Research on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, for example, showed excellent agreement between DFT-calculated parameters and experimental data. hilarispublisher.com

The molecular electrostatic potential (MEP) surface is another valuable output from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically identified as centers of negative potential, making them likely sites for electrophilic attack and hydrogen bond acceptance. hilarispublisher.com

Table 1: Illustrative HOMO-LUMO Energy Data for Analogous Pyrazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -5.89 | -1.78 | 4.11 | researchgate.net |

This table presents data for analogous compounds to illustrate the typical outputs of quantum chemical calculations, as specific data for this compound is not available.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). eurasianjournals.com This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for elucidating the molecular basis of ligand-receptor interaction. nih.gov

Specific molecular docking studies for This compound are not detailed in the available literature. However, the pyrazole scaffold is a common feature in many biologically active compounds, and numerous docking studies have been performed on its derivatives. For example, docking studies of various 1H-pyrazole derivatives have been conducted against protein kinases like VEGFR-2, Aurora A, and CDK2, which are important targets in cancer therapy. nih.gov In one such study, a pyrazole derivative, 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole, showed a minimum binding energy of -10.09 kJ/mol with the VEGFR-2 protein target. nih.gov The interactions typically involve hydrogen bonds with key amino acid residues in the protein's active site. nih.gov

Another study on pyrazole derivatives designed as VEGFR-2 kinase inhibitors identified key interactions with amino acids such as ASP 1046, GLU 885, and CYS 1045 within the active site. nih.gov These studies underscore the potential of the pyrazole scaffold to form stable and specific interactions with biological targets.

Table 2: Example Molecular Docking Results for Pyrazole Analogs

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Pyrazole derivative 9 | CDK2 | - | - | rsc.org |

| Pyrazole derivative 4 | CDK2 | - | - | rsc.org |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 (2VTO) | -10.35 kJ/mol | Not specified | nih.gov |

This table provides examples of docking results for pyrazole analogs to illustrate the method's application. Specific binding energy values for compounds 4 and 9 were not provided in the source material.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor. nih.gov

There are no specific pharmacophore models reported in the literature that have been developed using This compound . However, pharmacophore models have been successfully generated for various classes of pyrazole-containing compounds. For instance, a study on N3-phenylpyrazinones as CRF1 receptor antagonists developed a six-point pharmacophore model (AADHHR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), two hydrophobic regions (H), and one aromatic ring (R). nih.gov This model was then used to predict the activity of new compounds. nih.gov

Another study aimed at discovering pyrazoline-based hydantoin (B18101) analogs as anti-tumor agents utilized a pharmacophore hybridization strategy. nih.gov This approach combines the key features of two known active scaffolds to design novel hybrid molecules with enhanced activity. The success of these models demonstrates that the pyrazole core can be effectively incorporated into pharmacophore hypotheses to guide the design of new, potent ligands.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By correlating molecular descriptors (physicochemical, electronic, or steric properties) with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

While a specific QSAR study involving This compound is not available, numerous QSAR analyses have been performed on pyrazole derivatives. For instance, a 3D-QSAR study on 3,5-diaryl-4,5-dihydropyrazoles with cytotoxic activity revealed that both steric and electrostatic fields are crucial for activity, with steric interactions being dominant. nih.gov Another QSAR study on diaryl-substituted pyrazoles as CCR2 inhibitors successfully developed models using genetic algorithms and multiple linear regression, which showed good predictive agreement with experimental values. nih.gov These models often highlight the importance of specific substitutions on the pyrazole and phenyl rings for modulating biological activity.

Table 3: Illustrative Descriptors Used in QSAR Models for Pyrazole Analogs

| QSAR Model | Key Descriptors | Biological Target | Reference |

|---|---|---|---|

| 1,5-Diaryl Pyrazoles | Balaban J, Molar Refractivity (MR), PEOE_VSA-1 | COX-2 | researchgate.net |

This table exemplifies the types of descriptors that are often found to be significant in QSAR studies of pyrazole-containing compounds.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex, allowing researchers to study its behavior over time at an atomic level. eurasianjournals.com This method is used to assess the stability of the docked conformation, observe conformational changes, and analyze the persistence of key interactions like hydrogen bonds. hilarispublisher.com

No MD simulation studies have been specifically reported for This compound . However, MD simulations are frequently employed to validate the findings of molecular docking for other pyrazole derivatives. For example, a study on novel pyrazole-containing imide derivatives as potential anticancer agents used MD simulations to explore the binding mode of a lead compound with its target, Hsp90α. nih.gov Similarly, MD simulations were used to confirm the stability of newly designed pyrazole derivatives within the catalytic domain of CDK2. rsc.org These simulations often involve analyzing the root-mean-square deviation (RMSD) of the protein backbone and ligand to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

ADME Prediction (In Silico Models, excluding human metabolism/pharmacokinetics)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic properties early in the process. nih.govjohnshopkins.edu Various computational models are used to predict properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for plasma protein binding.

A specific in silico ADME profile for This compound is not available in the reviewed literature. However, ADME predictions for other pyrazole derivatives are common. johnshopkins.eduresearchgate.net For instance, in a study of fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole derivatives, in silico prediction of physicochemical properties, drug-likeness, and ADME profiles showed that some of the synthesized compounds possessed acceptable and good results. johnshopkins.edu Web-based tools like SwissADME are often used to calculate a range of descriptors relevant to pharmacokinetics and drug-likeness, such as lipophilicity (LogP), water solubility, and adherence to rules like Lipinski's Rule of Five. nih.gov

Table 4: Example of In Silico Predicted ADME Properties for Pyrazole Analogs

| Compound Class | Predicted Property | Predicted Value/Outcome | Tool/Method | Reference |

|---|---|---|---|---|

| Pyrazoline derivatives | Permeability | Improved compared to standard | QikProp v 3.0 | researchgate.net |

| Fused pyrazolo[1,5-a]pyrimidines | Drug-likeness | Acceptable results for some compounds | In silico prediction | johnshopkins.edu |

| Pyrazole derivatives | Human Intestinal Absorption | High percentage for most compounds | SwissADME | nih.gov |

This table presents examples of ADME properties predicted for various pyrazole analogs, illustrating the scope of in silico ADME profiling.

Preclinical Pharmacological Research in Animal Models

In Vivo Efficacy in Disease Models (e.g., Tumor Xenografts, Infection Models)

There is no available data from in vivo efficacy studies, such as tumor xenograft models in rodents or infection models, for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole. Scientific literature on other pyrazole (B372694) derivatives reports on their potential antitumor properties in such models, but these findings are not directly applicable to the subject compound.

Preclinical Pharmacokinetic Assessment in Animal Models (e.g., Absorption, Distribution, Metabolism, Excretion in animal studies)

Information regarding the preclinical pharmacokinetic properties of this compound is absent from the reviewed literature. There are no published studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in any animal models.

General Preclinical Toxicity Screening (e.g., Cytotoxicity, Genotoxicity)

Specific preclinical toxicity data for this compound, including in vitro cytotoxicity against various cell lines or in vitro and in vivo genotoxicity assays, has not been reported in the accessible scientific literature. While studies on other pyrazole-based molecules have explored their toxicological profiles nih.govrsc.org, this information cannot be extrapolated to the specific compound of interest.

Future Perspectives and Research Directions

Development of Multi-Targeting Pyrazole (B372694) Derivatives

The development of single compounds that can modulate multiple biological targets is a growing strategy in drug discovery, particularly in complex diseases like cancer. Pyrazole derivatives have been successfully designed as multi-targeted kinase inhibitors, concurrently acting on targets such as EGFR and VEGFR-2. nih.gov The 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole framework is a viable candidate for developing such multi-targeting agents. By strategically modifying the scaffold, it is possible to design molecules that interact with various enzymes or receptors involved in a particular disease pathway. For instance, derivatives could be engineered to inhibit both kinases and other crucial cellular proteins, potentially leading to synergistic therapeutic effects and overcoming drug resistance.

Research has shown that pyrazolone-bearing sulfonamide derivatives can act as multi-target inhibitors against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes, which are relevant in the treatment of glaucoma and Alzheimer's disease. nih.gov This suggests that the this compound core could be functionalized to explore similar multi-target inhibitory profiles.

Table 1: Examples of Multi-Targeting Strategies for Pyrazole Scaffolds

| Target Combination | Therapeutic Area | Rationale | Representative Compound Class | Citation |

|---|---|---|---|---|

| EGFR & VEGFR-2 | Cancer | Inhibition of key pathways in tumor growth and angiogenesis. | Fused Pyrazole Derivatives | nih.gov |

| Acetylcholinesterase & Carbonic Anhydrase | Alzheimer's, Glaucoma | Addressing multiple facets of disease pathology with a single agent. | Pyrazolone Sulfonamides | nih.gov |

Strategies for Further Lead Optimization

Lead optimization is a critical phase in drug development aimed at enhancing a compound's potency, selectivity, and pharmacokinetic profile. For derivatives of this compound, several optimization strategies can be envisioned. Structure-activity relationship (SAR) studies are fundamental, indicating that appropriate substitutions at various positions on the pyrazole ring can significantly improve efficacy and selectivity. nih.gov

Key strategies for the lead optimization of pyrazole-based compounds include:

Modification of Substituents: The 4-chlorophenyl and methoxy (B1213986) groups on the core scaffold are primary sites for modification. Altering the electronic properties (e.g., replacing chloro with other halogens or electron-withdrawing/donating groups) or steric bulk of these substituents can fine-tune binding interactions with a biological target. acs.org

N1-Position Functionalization: The NH group of the pyrazole ring offers a crucial point for derivatization. Introducing different aryl or alkyl groups at this position can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and can also introduce new interactions with the target protein. acs.org

Scaffold Hopping and Ring Fusion: Replacing parts of the molecule with bioisosteric equivalents or fusing additional heterocyclic rings (e.g., creating pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines) can lead to novel compounds with improved properties. mdpi.comresearchgate.net Fused systems often have unique physicochemical and biological profiles. mdpi.com

"Capping" for CNS Penetration: For targets within the central nervous system (CNS), strategies to improve blood-brain barrier penetration are essential. One successful approach for a pyrazole sulfonamide series involved "capping" the sulfonamide group to reduce its polar surface area and acidity, thereby enhancing CNS exposure. acs.org

Table 2: Lead Optimization Strategies Applicable to Pyrazole Derivatives

| Strategy | Objective | Example Application | Citation |

|---|---|---|---|

| N1-Position Methylation | Explore chemical space around nitrogen atoms | Improving antitrypanosomal activity in 5-phenylpyrazolopyrimidinones. | acs.org |

| Sulfonamide "Capping" | Enhance CNS penetration | Developing treatments for Stage 2 Human African Trypanosomiasis. | acs.org |

| Introduction of Flexible Linkers | Improve selectivity | Optimizing N-myristoyltransferase inhibitors. | acs.org |

Application of Advanced Synthetic Methodologies

The efficient synthesis of diverse chemical libraries is paramount for drug discovery and materials science. Modern synthetic organic chemistry offers several advanced methodologies that can be applied to the this compound scaffold to generate novel derivatives. mdpi.com

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy. mdpi.com One-pot, three-component reactions have been used to synthesize highly substituted pyran-pyrazole derivatives. mdpi.com This approach could be adapted to react a precursor of this compound with various building blocks to rapidly generate a library of diverse analogs.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and purer products compared to conventional heating. mdpi.com This technique has been successfully used for the solvent-free synthesis of 3,5-disubstituted-1H-pyrazoles and other fused pyran-pyrazole systems. mdpi.commdpi.com

Catalytic Methods: The use of novel catalysts, including transition metals and nanostructured materials, can enable new and more efficient synthetic pathways. mdpi.comnih.gov For example, a nano-catalyst based on layered double hydroxides has been developed for the eco-friendly synthesis of 5-amino-1H-pyrazole-4-carbonitriles. nih.gov Similar catalytic systems could be explored for the functionalization of the this compound core.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. This methodology is increasingly being applied to the synthesis of active pharmaceutical ingredients and could be used to produce derivatives of this compound on a larger scale with high consistency.

Table 3: Advanced Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Key Advantages | Example Synthesis | Citation |

|---|---|---|---|

| One-Pot Multicomponent Reactions | High efficiency, atom economy, diversity | Synthesis of pyrazole-thiopyrimidine–trione derivatives. | mdpi.com |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields | Synthesis of 3,5-disubstituted-1H-pyrazoles under solvent-free conditions. | mdpi.com |

| Novel Catalysis (e.g., LDH nano-catalyst) | Eco-friendly, high yields, reusability | Synthesis of 5-amino-1H-pyrazole-4-carbonitriles. | nih.gov |

Emerging Research Areas for this compound Derivatives

Beyond traditional medicinal chemistry targets, the unique properties of pyrazoles are being explored in new and emerging fields. Derivatives of this compound could find applications in these novel areas.

Agrochemicals: Pyrazole-containing compounds have been successfully developed as pesticides, including fungicides and insecticides. researchgate.net The structural features of the pyrazole ring are key to their bioactivity in this domain. Research into novel pyrazole carboxamide derivatives as fungicides against pathogens like Rhizoctonia solani highlights the potential for developing new agrochemicals. researchgate.net The this compound scaffold could serve as a starting point for designing new, effective, and selective pesticides.

Materials Science: Pyrazole derivatives with conjugation properties can exhibit unique photophysical characteristics, making them suitable for use in the development of molecular sensors and organic materials. mdpi.com These materials can be used for detecting ions with high sensitivity and selectivity. mdpi.com The specific electronic nature of the 4-chlorophenyl and methoxy substituents on the pyrazole ring could be exploited to create novel fluorescent probes or organic light-emitting diode (OLED) materials.

Antiviral and Antibacterial Agents: While much focus has been on anticancer and anti-inflammatory applications, pyrazoles are also being investigated as potent antimicrobial agents. nih.gov Aniline-derived pyrazoles have shown selective activity against drug-resistant bacteria like MRSA. nih.gov The recent approval of Lenacapavir, a pyrazole-containing drug for treating multidrug-resistant HIV-1, underscores the potential of this scaffold in antiviral therapy. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-5-methoxy-1H-pyrazole?

- Methodological Answer : The synthesis typically involves cyclocondensation of a substituted hydrazine with a β-diketone or α,β-unsaturated carbonyl compound. For example:

Hydrazine Formation : React 4-chlorophenylhydrazine (prepared from 4-chlorobenzaldehyde and hydrazine hydrate) with a methoxy-substituted diketone (e.g., ethyl 3-methoxyacetoacetate) in ethanol under reflux (80–90°C) for 6–8 hours .

Cyclization : Acid catalysis (e.g., acetic acid) promotes pyrazole ring formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the target compound.

Key Considerations :

- Solvent choice (ethanol, DMF) affects reaction kinetics.

- Temperature control prevents side reactions (e.g., over-oxidation).

- Yields range from 45–70%, depending on substituent steric effects .

Q. How can the structure of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- X-ray Crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. Dihedral angles between aromatic rings indicate planarity (e.g., 16–52° in similar pyrazoles) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 251.05 for CHClNO) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., methoxy oxygen as electron-rich) .

- Simulate reaction pathways (e.g., electrophilic substitution at the pyrazole C4 position).

- Validate with experimental data (e.g., Hammett plots correlating substituent effects with reaction rates) .

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer : Design a systematic study to isolate variables:

Assay Conditions : Test solubility (e.g., DMSO vs. aqueous buffers) and pH effects (e.g., stability in acidic media).

Target Specificity : Use receptor-binding assays (e.g., competitive inhibition with radiolabeled ligands, as in cannabinoid receptor studies ).

Metabolic Stability : Perform liver microsome assays to assess degradation rates.

Example : If antimicrobial activity varies, compare MIC values under standardized CLSI guidelines versus in-house protocols .

Q. What strategies optimize structure-activity relationship (SAR) studies for pyrazole derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (F, Br), alkyl (methyl, isopropyl), or electron-withdrawing groups (NO) at the 4-chlorophenyl or methoxy positions .

- Bioisosteric Replacement : Replace the methoxy group with a methylsulfonyl or thioether to modulate lipophilicity .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with activity (e.g., anti-inflammatory IC) .

Key Considerations for Researchers

- Crystallography : Use SHELX for high-resolution data refinement, especially for tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) .

- Data Reproducibility : Document reaction conditions (solvent purity, catalyst batch) to mitigate variability in yields .

- Ethical Reporting : Disclose negative results (e.g., inactive analogs) to refine SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.